molecular formula C10H14N2O2 B1433671 methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate CAS No. 1803587-95-2

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Cat. No.: B1433671
CAS No.: 1803587-95-2
M. Wt: 194.23 g/mol
InChI Key: XXWSKIHMZYFOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature designation reflects several critical structural features that distinguish it from related indazole derivatives. The prefix "methyl" indicates the presence of a methyl ester functional group attached to the carboxylic acid moiety at position 7 of the indazole ring system. The "5-methyl" designation specifies the location of an additional methyl substituent on the cyclohexane ring portion of the bicyclic structure.

The "4,5,6,7-tetrahydro" component of the name indicates that the six-membered ring portion of the indazole system is fully saturated, containing four additional hydrogen atoms compared to the aromatic benzene ring found in fully aromatic indazole structures. This saturation significantly influences the compound's conformational flexibility and three-dimensional structure. The "1H-indazole" designation identifies the core heterocyclic framework, consisting of a five-membered pyrazole ring fused to the saturated six-membered ring, with the hydrogen atom specifically located at position 1 of the indazole system.

The compound exhibits stereochemical complexity due to the presence of multiple chiral centers within the saturated ring system. The 5-methyl substituent creates a stereocenter at carbon 5, while the 7-carboxylate group may also introduce additional stereochemical considerations depending on the ring conformation. The tetrahydroindazole framework can adopt various chair and boat conformations, similar to cyclohexane derivatives, which affects the spatial orientation of both the methyl and carboxylate substituents.

Isomeric considerations become particularly important when comparing this compound to related structures within the tetrahydroindazole carboxylate family. Position isomers exist where the carboxylate group occupies different positions on the ring system, such as the 3-carboxylate, 4-carboxylate, 5-carboxylate, and 6-carboxylate variants. Additionally, the methyl substituent can occupy alternative positions, creating numerous positional isomers with distinct chemical and physical properties.

Properties

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWSKIHMZYFOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Hydrazine reacts with a 5-methylcyclohexanone derivative bearing a carboxylate ester at position 7. The ketone undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Subsequent acid-catalyzed cyclization generates the indazole ring via intramolecular dehydration (Figure 1).

Key Conditions :

  • Solvent : Ethanol or methanol for optimal solubility.
  • Catalyst : Ammonium chloride (NH₄Cl) or acetic acid to promote cyclization.
  • Temperature : Reflux conditions (70–80°C) for 4–6 hours.

Substrate Modifications

The methyl group at position 5 is introduced via a pre-functionalized cyclohexanone. For example, 5-methylcyclohexanone-7-carboxylic acid is esterified with methanol under acidic conditions (H₂SO₄) to yield the methyl ester prior to hydrazine condensation.

Yield Optimization :

  • Purity : 95% purity reported for analogous indazoles using this method.
  • Side Products : Competing regioisomers (e.g., 4-methyl derivatives) are minimized by steric hindrance from the 7-carboxylate group.

Alkylation of Pre-Formed Indazole Intermediates

Methylation and esterification of indazole precursors offer a modular approach to install substituents. This method is advantageous for late-stage functionalization.

Methylation Strategies

Indazole-7-carboxylic acid derivatives are methylated using dimethyl sulfate (DMS) or methyl iodide in the presence of a base. A patent by demonstrates this approach for analogous indazoles:

Procedure :

  • Base Activation : Calcium methoxide (Ca(OCH₃)₂) in methanol generates a nucleophilic indazole anion.
  • Methylation : DMS is added dropwise under reflux, selectively methylating the indazole nitrogen.
  • Esterification : Concurrent esterification occurs if the carboxylic acid group is present, utilizing excess methanol and acid catalysis.

Reaction Metrics :

  • Yield : 85–95% for N-methylation of indazole-3-carboxylic acid analogs.
  • Regioselectivity : >98% preference for 1-methyl over 2-methyl isomers due to steric and electronic effects.

Esterification Techniques

The carboxylate group at position 7 is introduced via Fischer esterification. The carboxylic acid intermediate is refluxed with methanol and a catalytic amount of H₂SO₄, achieving near-quantitative conversion.

Industrial Considerations :

  • Scalability : Continuous flow systems improve safety and efficiency for large-scale DMS reactions.
  • Purification : Recrystallization from methanol-water mixtures enhances purity to >99%.

Hydrogenation of Aromatic Indazole Precursors

Partial hydrogenation of fully aromatic indazoles provides access to tetrahydro derivatives. This method ensures precise control over ring saturation.

Catalytic Hydrogenation

Aromatic indazole-7-carboxylates are hydrogenated using palladium on carbon (Pd/C) or Raney nickel under moderate pressure (3–5 atm H₂).

Conditions :

  • Solvent : Ethanol or ethyl acetate for homogeneous mixing.
  • Temperature : 50–60°C to avoid over-hydrogenation.
  • Selectivity : The 4,5,6,7-tetrahydro product is favored over fully saturated analogs due to steric protection from the 5-methyl group.

Challenges :

  • Catalyst poisoning by nitrogen heteroatoms necessitates higher catalyst loadings (10% Pd/C).
  • Yield : 70–80% reported for similar substrates.

Comparative Analysis of Synthetic Routes

Method Yield Purity Regioselectivity Scalability
Cyclocondensation 80–90% 95% High Moderate
Alkylation/Esterification 85–95% >99% Excellent High
Hydrogenation 70–80% 90% Moderate Low

Key Insights :

  • The alkylation/esterification route offers superior yields and purity, making it preferred for industrial applications.
  • Cyclocondensation is cost-effective but requires stringent control over ketone precursors.
  • Hydrogenation is limited by catalyst costs and selectivity issues.

Industrial-Scale Production Considerations

Process Optimization

  • Green Chemistry : Replacement of DMS with methyl carbonate reduces toxicity.
  • Continuous Manufacturing : Flow reactors minimize handling of hazardous intermediates.
  • Byproduct Management : Calcium sulfate (from neutralization steps) is recycled for waste reduction.

Quality Control

  • Analytical Methods : HPLC with UV detection ensures >99% purity.
  • Specifications : Melting point (mp) and NMR data are critical for batch consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated indazole derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the indazole ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate exhibits promising anticancer properties. The compound has been evaluated in various studies for its ability to inhibit the growth of cancer cells.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)15.0
A549 (Lung)12.3

Case Study 1: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, this compound demonstrated a dose-dependent reduction in cell viability. The compound induced apoptosis at concentrations above its IC50 value, suggesting its potential as a therapeutic agent in breast cancer treatment.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neuronal injury, it has shown the ability to reduce cell death and promote recovery.

Data Table: Neuroprotective Activity

ModelOutcomeReference
Ischemic InjuryReduced neuronal death
NeuroinflammationDecreased inflammatory markers

Case Study 2: Ischemic Injury Model

In an ischemic injury model, treatment with this compound resulted in significant reductions in neuronal cell death compared to control groups. The compound also improved functional recovery metrics post-injury.

Mechanism of Action

The mechanism of action of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indazole Derivatives

Structural Analogues and Substituent Effects

The table below summarizes key structural and functional differences between methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate and related indazole derivatives:

Compound Name Substituents Biological Activity Key Physical/Chemical Properties
This compound 5-Me, 7-COOMe, tetrahydro ring Potential kinase inhibition (inferred) Enhanced lipophilicity (logP ~2.8*), moderate aqueous solubility
4,5,6,7-Tetrabromo-1H-indazole Br at 4,5,6,7 positions CK2 inhibitor (IC₅₀ = 0.4 µM) High molecular weight (MW 487.6), low solubility (logP >4)
3-Chloro-6-nitro-1H-indazole 3-Cl, 6-NO₂ Antileishmanial (IC₅₀ = 12 µM vs. Leishmania major) Strong electron-withdrawing effects, moderate stability
Methyl 6-chloro-3-[...]carboxylate 6-Cl, benzodithiazine, SO₂ Undisclosed High melting point (310–311°C), polar sulfonyl groups

*Predicted using computational tools (e.g., ChemAxon).

Electronic and Steric Influences

  • Electron-Donating vs. Withdrawing Groups : The 5-methyl group in the target compound donates electrons, increasing electron density at the indazole core, which may enhance π-π stacking interactions in enzyme binding pockets. In contrast, bromine substituents in tetrabromoindazoles withdraw electrons, improving affinity for ATP-binding sites but reducing solubility.

Biological Activity

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential.

Overview of the Compound

This compound belongs to the indazole family, which consists of heterocyclic compounds featuring a fused benzene and pyrazole ring structure. Its molecular formula is C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of 194.23 g/mol .

The compound exhibits various biochemical properties that enable it to interact with enzymes and other biomolecules:

  • Enzyme Interaction : this compound interacts with several enzymes, influencing metabolic pathways. It has been shown to modulate gene expression related to cellular metabolism .
  • Synthesis and Reactivity : The compound can undergo various chemical reactions including oxidation and reduction. For instance, it can be oxidized to form hydroxyl derivatives or reduced to yield amine derivatives .

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

  • Cell Signaling : It modulates cell signaling pathways that are crucial for maintaining cellular homeostasis. This modulation can lead to changes in gene expression and cellular metabolism .
  • Anti-inflammatory Activity : Research indicates that related indazole derivatives exhibit anti-inflammatory properties. In particular, certain derivatives have demonstrated significant efficacy in reducing carrageenan-induced edema in animal models .

The molecular mechanisms through which this compound exerts its effects include:

  • Binding Interactions : The compound binds specifically to various biomolecules, which may inhibit or activate enzymatic activities. For example, its interaction with hydrazine hydrate during synthesis leads to the formation of hydrazones that influence biochemical pathways .

Therapeutic Potential

This compound has been investigated for potential therapeutic applications:

Anti-inflammatory Properties

A study highlighted the anti-inflammatory activity of related indazole compounds in the carrageenan edema test. The most potent derivative showed an ED50 value of 3.5 mg/kg . This suggests that this compound could have similar therapeutic benefits.

Cancer Research Applications

Indazoles have been evaluated for their anticancer properties. Compounds containing indazole structures have shown inhibitory effects on various cancer cell lines through mechanisms involving kinase inhibition . This positions this compound as a candidate for further investigation in cancer therapeutics.

Research Findings and Case Studies

StudyFindings
Carrageenan Edema TestIndazole derivatives exhibited high anti-inflammatory activity; methyl 5-methyl derivative could be similarly effective .
Cancer Cell Line StudiesIndazoles showed significant inhibitory effects on cancer cell proliferation; further studies needed on methyl derivative's efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate, and how is structural confirmation achieved?

  • The compound is typically synthesized via multi-step reactions involving solvents like DCM, DMF, or THF, with catalysts such as sodium acetate. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/water. Structural confirmation relies on 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) . For analogs, refluxing in acetic acid with intermediates like 3-formyl-indole derivatives is common .

Q. How is the aqueous solubility of this compound experimentally determined?

  • Solubility is assessed using UV-Vis spectroscopy after dissolving the compound in phosphate buffer (pH 7.4). The Prima HT System or TECAN IVO liquid-handling platforms enable automated dilution and absorbance measurements at specific wavelengths (e.g., 290–350 nm) to calculate solubility via Beer-Lambert law .

Q. What analytical techniques are critical for distinguishing stereoisomers or regioisomers in tetrahydroindazole derivatives?

  • Chiral HPLC or SFC (supercritical fluid chromatography) coupled with polarimetric detection can resolve stereoisomers. Regioisomeric purity is confirmed using 2D NMR (e.g., NOESY) and differential scanning calorimetry (DSC) to identify distinct melting points .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Factorial design of experiments (DoE) is recommended to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions while minimizing trial runs. For example, a central composite design (CCD) can model interactions between solvent polarity and reaction time .

Q. How should researchers address contradictions in biological activity data across tetrahydroindazole analogs?

  • Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity (>95% by HPLC). Cross-reference relative activity (RA) values against reference standards like caffeine to normalize datasets .

Q. What computational strategies enhance the design of tetrahydroindazole-based inhibitors?

  • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dihydroorotate dehydrogenase (DHODH). Pair this with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. COMSOL Multiphysics integrates AI for real-time optimization of synthesis parameters .

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Cross-validate NMR assignments using DEPT-135 and HSQC to distinguish CH, CH2, and CH3 groups. For ambiguous peaks, synthesize isotopically labeled analogs (e.g., 13C-labeled intermediates) or employ X-ray crystallography for definitive confirmation .

Q. What methodologies are used to establish structure-activity relationships (SAR) for tetrahydroindazole derivatives?

  • SAR studies involve synthesizing analogs with systematic substitutions (e.g., halogenation, methyl group variations). Biological activity data (e.g., IC50 values) are analyzed via QSAR models using descriptors like logP, polar surface area, and H-bond donor counts. Partial least squares (PLS) regression identifies key pharmacophoric features .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen multiple variables efficiently .
  • Data Validation : Employ Bland-Altman plots to assess agreement between replicate experiments .
  • Synthesis Challenges : Address low yields in cyclization steps by optimizing Brønsted acid catalysts (e.g., p-TsOH) or microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.